![molecular formula C13H14ClNO2 B1610393 Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate CAS No. 3446-72-8](/img/structure/B1610393.png)
Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate
Overview
Description
Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate, also known as EMCIA, is an organic compound with a molecular weight of 234.7 g/mol. It is a colorless, water-soluble liquid with a pungent odor. EMCIA is used in a variety of scientific and industrial applications, such as in the synthesis of pharmaceuticals, the manufacture of dyes and pigments, and as a reagent in organic synthesis. In addition, it is a useful tool for researchers in the fields of biochemistry, physiology, and toxicology.
Scientific Research Applications
Antiviral Applications
Indole derivatives, such as Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate, have shown promise in antiviral research. Compounds with the indole nucleus have been reported to exhibit inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the synthesis of various derivatives that can be optimized for enhanced antiviral properties.
Anti-inflammatory and Analgesic Applications
The indole scaffold is a part of many compounds with anti-inflammatory and analgesic properties. Derivatives containing the indole ring have been evaluated for their in vivo anti-inflammatory and analgesic activities, making them potential candidates for the development of new pain management drugs .
Anticancer Research
Indole derivatives are being explored for their potential in cancer treatment. Some indole-based compounds have been found to induce cell apoptosis, arrest cells in the G2/M phase, and inhibit tubulin polymerization, which are crucial mechanisms in cancer therapy .
Antimicrobial Applications
The indole core is present in many natural compounds with antimicrobial properties. Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate could serve as a starting point for the synthesis of new antimicrobial agents, leveraging the indole ring’s ability to interact with various microbial targets .
Antidiabetic Applications
Research has indicated that indole derivatives can play a role in antidiabetic drug development. Their ability to modulate various biological pathways makes them suitable for creating compounds that could potentially manage diabetes .
Antimalarial Applications
Indole derivatives have also been investigated for their antimalarial properties. The indole nucleus is a common feature in many synthetic and natural compounds with antimalarial activity, and modifications to the indole structure can lead to new therapeutic agents .
properties
IUPAC Name |
ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-3-17-13(16)7-10-8(2)15-12-5-4-9(14)6-11(10)12/h4-6,15H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIZRBAYMLMWPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(NC2=C1C=C(C=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469276 | |
Record name | Ethyl (5-chloro-2-methyl-1H-indol-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate | |
CAS RN |
3446-72-8 | |
Record name | Ethyl (5-chloro-2-methyl-1H-indol-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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